4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Description
This compound features a benzimidazole core linked via a 2-(4-methylphenoxy)ethyl chain to a pyrrolidin-2-one ring substituted with a phenyl group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity and aromatic stacking properties . The 4-methylphenoxyethyl chain introduces lipophilicity, while the phenyl-pyrrolidinone group may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-11-13-22(14-12-19)31-16-15-28-24-10-6-5-9-23(24)27-26(28)20-17-25(30)29(18-20)21-7-3-2-4-8-21/h2-14,20H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQPBHMZNJZZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated with 2-(4-methylphenoxy)ethyl bromide under basic conditions to introduce the 2-(4-methylphenoxy)ethyl group.
Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.
Scientific Research Applications
4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its potential to modulate enzyme activity and receptor binding, making it a candidate for drug development.
Materials Science: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Substitution Patterns on the Pyrrolidin-2-one Ring
Variations in the pyrrolidinone substituents significantly modulate physicochemical and pharmacological properties:
Modifications on the Phenoxyethyl Chain
Alterations to the phenoxy group influence electronic effects and steric bulk:
Biological Activity
The compound 4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic molecule with potential pharmacological applications. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H28N2O2
- CAS Number : 313067-45-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may function as a selective modulator of certain cellular pathways, particularly those involved in:
- Neurotransmitter Regulation : The compound has shown potential in modulating neurotransmitter systems, which could have implications for treating neurological disorders.
- Antioxidant Properties : Studies suggest that it may exhibit antioxidant effects, helping to mitigate oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antiproliferative Effects : The compound has been shown to inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Activity : It has been observed to reduce pro-inflammatory cytokine production in cell cultures.
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound:
- Animal Models : Research using rodent models has indicated that administration of the compound can lead to significant reductions in tumor size and improved survival rates compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Properties
A study conducted by researchers evaluated the efficacy of the compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity. This suggests that the compound could serve as a lead for developing new anticancer therapies.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested in models of neurodegeneration. It demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential application in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
